N'-(2,4-Dimethylphenyl) Vortioxetine
Overview
Description
Vortioxetine, also known as N’-(2,4-Dimethylphenyl) Vortioxetine, is an antidepressant medication that exhibits neuromodulatory, antidepressant, anxiolytic, and cognition enhancing activities . It modulates serotonin levels in the brain by inhibiting the serotonin transporter (SERT) and 5-HT3A/7 receptors, acting as a partial agonist at the 5-HT1B receptor, and acting as a full agonist at the 5-HT1A receptor .
Synthesis Analysis
The synthesis of Vortioxetine is conducted via a (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate . This process provides a new synthetic method for the production of Vortioxetine .Molecular Structure Analysis
Vortioxetine has a molecular weight of 298.45 and its chemical formula is C18H22N2S . It has high affinity for various receptors including 5-HT1A, 5-HT1B, 5-HT3A, 5-HT7, and noradrenergic β1 receptors, and SERT .Chemical Reactions Analysis
Vortioxetine’s chemical reactions primarily involve its interactions with various neurotransmitters in the brain. It inhibits the serotonin transporter (SERT) and 5-HT3A/7 receptors, acts as a partial agonist at the 5-HT1B receptor, and acts as a full agonist at the 5-HT1A receptor .Physical And Chemical Properties Analysis
Vortioxetine is an off-white powder . It has a high affinity for various receptors and the serotonin transporter .Scientific Research Applications
1. Antidepressant and Anxiolytic Effects
Vortioxetine, also known as 1-[2-(2,4-dimethylphenyl-sulfanyl)-phenyl]-piperazine, has been identified as an efficacious antidepressant for the treatment of major depressive disorder (MDD). It exhibits antidepressant- and anxiolytic-like effects and can enhance cognitive performance. Its unique mechanism of action targets multiple serotonin receptors and the serotonin transporter, offering a new therapeutic option for patients with MDD (Tritschler et al., 2014).
2. Synthesis and Environmental Impact
Research on the environmentally friendly synthesis of 2-[(2,4-dimethylphenyl)thio]aniline, a precursor to vortioxetine, has been conducted. This method is high-yielding, eco-friendly, and transition-metal-free, contributing to a more sustainable production process for the drug (Zisopoulou et al., 2020).
3. Cognitive Performance Enhancement
Vortioxetine has demonstrated specific positive impacts on cognitive symptoms in depressed patients. It improves cognitive performance in both clinical and preclinical settings, indicating its potential beyond just antidepressant effects (Tritschler et al., 2014).
4. Mechanism of Action
The drug's "multi-modal" mechanism of action involves inhibiting the activity of serotonin transporters and acting as an agonist or antagonist at various serotonin receptors. This unique pharmacological profile contributes to its effectiveness in treating depression and anxiety (Dhir, 2013).
5. Chemical Synthesis and Optimization
Research has also been conducted on the synthesis of vortioxetine hydrobromide, optimizing existing processes for greater yield and efficiency. This includes modifications in the nucleophilic substitution reactions and the use of more cost-effective starting materials (Fang et al., 2014); (Hao et al., 2015).
6. Neuroplasticity and HPA Axis Modulation
Vortioxetine's effect on neuroplastic mechanisms and hypothalamic pituitary adrenal (HPA) axis activity has been studied. Chronic treatment with the drug enhances neuroplasticity and improves the ability to cope with stress, potentially indicating its use in patients with glucocorticoid resistance (Brivio et al., 2019).
Future Directions
Vortioxetine has demonstrated independent pro-cognitive effects in adults with major depressive disorder (MDD), independent of improvement in affective symptomatology . These results provide the impetus for further study into the potential pro-cognitive effects of Vortioxetine in other conditions wherein cognitive dysfunction is prominent .
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2S/c1-19-9-11-23(21(3)17-19)27-13-15-28(16-14-27)24-7-5-6-8-26(24)29-25-12-10-20(2)18-22(25)4/h5-12,17-18H,13-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRRNKGZNKULNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3SC4=C(C=C(C=C4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-Dimethylphenyl) Vortioxetine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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